molecular formula C18H10Cl2N2 B11766685 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile

2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile

Cat. No.: B11766685
M. Wt: 325.2 g/mol
InChI Key: QTHBQZAJKIBOIA-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile is a chemical compound with the molecular formula C19H11Cl2N It is a derivative of nicotinonitrile and contains both chloro and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile typically involves the reaction of 4-chlorobenzaldehyde with 2-chloro-4-phenylnicotinonitrile under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile
  • 6-chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde

Uniqueness

2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and phenyl groups on the nicotinonitrile backbone makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H10Cl2N2

Molecular Weight

325.2 g/mol

IUPAC Name

2-chloro-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C18H10Cl2N2/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-21)18(20)22-17/h1-10H

InChI Key

QTHBQZAJKIBOIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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